
Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with cyanomethyl acetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its antibacterial properties and potential use in combating antibiotic-resistant bacteria.
Mechanism of Action
The mechanism of action of Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate involves its interaction with bacterial enzymes. The compound is a prodrug that undergoes reduction by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates can damage bacterial DNA and other cellular components, ultimately leading to cell death . The primary molecular targets include bacterial enzymes such as arylamine N-acetyltransferase .
Comparison with Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Applied topically for infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Comparison: Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its specific structural features and the presence of the cyanomethyl group, which can influence its reactivity and biological activity. Compared to other nitrofuran derivatives, it has shown potent antituberculosis activity and a distinct mechanism of action involving the inhibition of arylamine N-acetyltransferase .
Properties
CAS No. |
90147-24-3 |
|---|---|
Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H6N2O5/c10-5-6-15-9(12)4-2-7-1-3-8(16-7)11(13)14/h1-4H,6H2 |
InChI Key |
NQABJVDWTRPRTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)
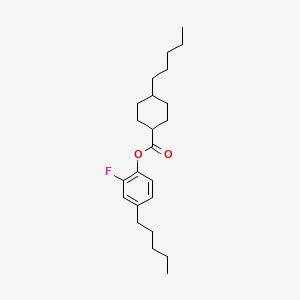
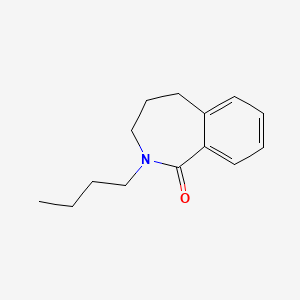

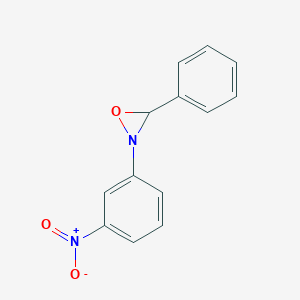
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
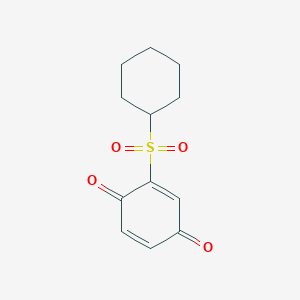
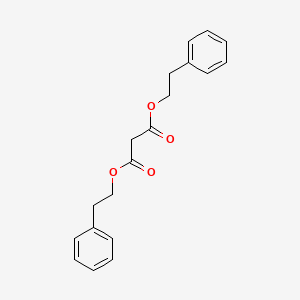
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
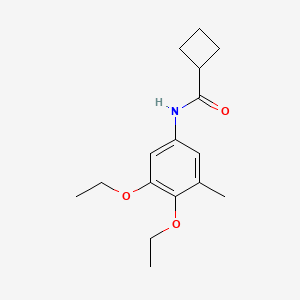
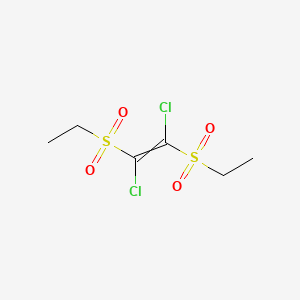
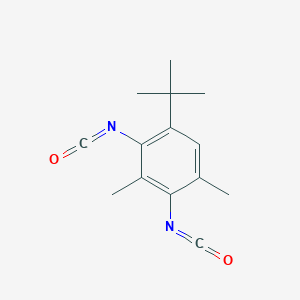
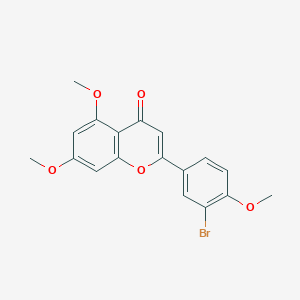
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
